N-(2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
N-(2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2-fluorophenyl group attached to the nitrogen atom and a sulfanyl-linked 1-phenyltetrazole moiety. Tetrazoles, known for their bioisosteric replacement of carboxylic acids due to similar pKa values (~4.9 for tetrazoles vs. ~4.2 for carboxylic acids), enhance metabolic stability and membrane permeability in drug design .
Properties
Molecular Formula |
C15H12FN5OS |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H12FN5OS/c16-12-8-4-5-9-13(12)17-14(22)10-23-15-18-19-20-21(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22) |
InChI Key |
ONEKLGLPVXMHRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Biological Activity
N-(2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide, also known by its chemical structure , is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of a fluorine atom on the phenyl group is significant as it can enhance the lipophilicity and bioavailability of the compound.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain tetrazole-containing compounds demonstrate significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Type of Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 32 | |
| Compound B | Antifungal | 16 | |
| This compound | Antibacterial | TBD |
Cytotoxicity and Antitumor Activity
The antitumor potential of compounds containing the tetrazole moiety has been documented. For example, certain derivatives have shown cytotoxic effects against cancer cell lines, with IC50 values indicating their potency. The SAR analysis suggests that modifications to the phenyl ring can significantly influence biological activity.
Table 2: Cytotoxicity Data
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-withdrawing groups, such as fluorine, enhances the activity of tetrazole derivatives. Additionally, modifications to the sulfur linkage and the acetamide group can also affect the overall efficacy of the compound.
Key Findings:
- Fluorine Substitution: Increases lipophilicity and potentially enhances binding affinity to biological targets.
- Tetrazole Ring: Essential for maintaining biological activity due to its ability to form hydrogen bonds with target proteins.
Study 1: Antimicrobial Efficacy
A recent study investigated various tetrazole derivatives for their antimicrobial efficacy against resistant strains of bacteria. This compound was included in this study and exhibited promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further development.
Study 2: Cancer Cell Lines
In another study focusing on cancer therapeutics, this compound was tested against several human cancer cell lines. Preliminary results suggested moderate cytotoxicity, warranting further investigation into its mechanism of action and potential as an anticancer agent.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds containing the tetrazole moiety, including N-(2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide. The inclusion of the tetrazole ring is believed to enhance the cytotoxic effects against various cancer cell lines.
Case Study: Synthesis and Evaluation
A study synthesized several tetrazole derivatives and evaluated their anticancer activities against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results indicated that compounds with a tetrazole ring exhibited significant growth inhibition, with IC50 values ranging from 10 to 30 µM, showcasing their potential as anticancer agents .
Antimicrobial Properties
The compound also exhibits notable antimicrobial properties. Research has shown that derivatives containing the tetrazole structure can effectively inhibit bacterial growth, making them candidates for developing new antimicrobial agents.
Case Study: Antimicrobial Screening
In a recent investigation, a series of thiazole-tetrazole derivatives were synthesized and screened for antibacterial activity against various strains, including Pseudomonas aeruginosa. The results demonstrated that certain compounds had superior antibacterial efficacy compared to standard antibiotics, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL .
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound may possess anti-inflammatory properties. The presence of specific functional groups can modulate inflammatory pathways, making these compounds suitable for further exploration in treating inflammatory diseases.
Case Study: In Vivo Studies
In vivo studies have highlighted the anti-inflammatory effects of tetrazole-containing compounds in animal models of inflammation. These studies reported a significant reduction in inflammatory markers and symptoms when treated with these compounds, suggesting their potential therapeutic use in inflammatory conditions .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the phenyl or tetrazole rings can significantly influence biological activity.
Research Insights
Recent SAR studies have shown that introducing electron-withdrawing or electron-donating groups on the phenyl ring can enhance the compound's potency against specific targets. For instance, substituents at particular positions on the phenyl ring were found to improve anticancer activity by increasing lipophilicity and cellular uptake .
Potential for Drug Development
Given its promising biological activities, this compound represents a valuable scaffold for drug development. Ongoing research focuses on optimizing its pharmacokinetic properties and exploring its mechanism of action.
Comparison with Similar Compounds
Tetrazole vs. Triazole Derivatives
- Triazole Analogs : Compounds such as N-(4-(3-ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)-acetamide (compound 54, ) replace the tetrazole with a 1,2,4-triazole. Triazoles lack the acidic proton of tetrazoles, reducing their ability to mimic carboxylic acids but improving metabolic stability in certain contexts.
- Oxadiazole Derivatives : Compounds like those in (e.g., 8t–8w) incorporate 1,3,4-oxadiazole rings. These heterocycles exhibit distinct electronic properties and hydrogen-bonding capabilities, influencing enzyme inhibition (e.g., LOX and BChE activities) .
Sulfanyl vs. Sulfonyl Groups
- The sulfanyl (-S-) group in the target compound may confer redox activity or susceptibility to oxidation, whereas sulfonyl (-SO2-) groups (e.g., compound 54, ) enhance electron-withdrawing effects and stability .
Substituent Variations
- Fluorine Position : In , compound 38 (2-fluorobenzyl) and compound 39 (4-fluorobenzyl) demonstrate that ortho-fluorine substituents may enhance antibacterial activity due to steric effects on target binding .
- Bulkier Groups : Compounds with tert-butyl (e.g., compound 52, ) or indole moieties () show varied bioactivities, suggesting that steric bulk modulates target engagement .
Antibacterial Activity
- Compound 38 (): MIC values against Escherichia coli were lower than para-fluorinated analogs, highlighting the ortho-fluorine’s role in enhancing potency .
- Compound 30 (): 3-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)propenamide showed moderate activity, suggesting the acetamide backbone’s importance .
Enzyme Inhibition
Anti-Exudative Activity
Physicochemical and Structural Properties
- Crystal Packing : Analogous compounds () form intramolecular N–H⋯N hydrogen bonds (S(7) motif) and layered structures via N–H⋯O/Cl interactions. Such motifs influence solubility and crystallinity .
- Melting Points : Sulfonyl-containing compounds (e.g., compound 54: 204–206°C) have higher melting points than sulfanyl analogs, likely due to stronger intermolecular forces .
Q & A
Q. Basic
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 6, 24 h .
- Thermal stability : TGA/DSC analysis (25–300°C, 10°C/min) identifies decomposition points (>200°C for the tetrazole ring) .
- Light sensitivity : UV irradiation (254 nm, 48 h) followed by H NMR detects photooxidation products .
Which enzyme inhibition mechanisms are most plausible for this compound?
Advanced
Mechanistic insights from analogs suggest:
- Competitive inhibition : Tetrazole competes with arachidonic acid for LOX’s hydrophobic pocket .
- Allosteric modulation : Sulfanyl-acetamide disrupts COX-2 dimerization, as shown in molecular dynamics studies .
- Validate mechanisms via kinetic assays (Lineweaver-Burk plots) and site-directed mutagenesis .
How can toxicity be assessed preclinically?
Q. Advanced
- In vitro : HepG2 cell viability assays (LD) and Ames tests for mutagenicity .
- In vivo : Zebrafish embryo models (LC at 96 hpf) evaluate acute toxicity .
- Off-target profiling : Screen against CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
What strategies improve solubility without compromising activity?
Q. Advanced
- Prodrug design : Introduce phosphate esters at the acetamide carbonyl, hydrolyzed in vivo .
- Co-crystallization : Use cyclodextrins or L-arginine to enhance aqueous solubility (≥5 mg/mL) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
